molecular formula C9H7BrClF B3315693 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene CAS No. 951894-42-1

2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene

Cat. No.: B3315693
CAS No.: 951894-42-1
M. Wt: 249.51 g/mol
InChI Key: GCYGDYOMSAUGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene can be achieved through several methods. One common approach involves the halogenation of 3-(2-chloro-4-fluorophenyl)-1-propene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or ethanol.

    Addition Reactions: Reagents such as bromine, hydrogen chloride, and other halogens are used. These reactions often require a catalyst and are conducted at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(2-chloro-4-fluorophenyl)-1-propanol, 3-(2-chloro-4-fluorophenyl)-1-propylamine, and 3-(2-chloro-4-fluorophenyl)-1-propylthiol.

    Addition Reactions: Products include 2,3-dibromo-3-(2-chloro-4-fluorophenyl)propane and 3-(2-chloro-4-fluorophenyl)-1-bromopropane.

    Oxidation and Reduction Reactions: Products include 3-(2-chloro-4-fluorophenyl)propane-1,2-diol and 3-(2-chloro-4-fluorophenyl)propane.

Scientific Research Applications

2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include halogenation, alkylation, and other electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenylboronic acid
  • 5-Bromo-2-chlorophenol
  • 2-Fluorophenylboronic acid

Uniqueness

2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene is unique due to the presence of multiple halogen atoms, which impart distinct reactivity and chemical properties. Compared to similar compounds, it offers a versatile platform for various chemical transformations and applications in research and industry .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-chloro-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-8(12)5-9(7)11/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYGDYOMSAUGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-(2-chloro-4-fluorophenyl)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.